molecular formula C23H22N2OS B3980281 N-(4-butylphenyl)-10H-phenothiazine-10-carboxamide

N-(4-butylphenyl)-10H-phenothiazine-10-carboxamide

Cat. No. B3980281
M. Wt: 374.5 g/mol
InChI Key: HMZBYAMCUJETAK-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-10H-phenothiazine-10-carboxamide, also known as BPT or BPTC, is a chemical compound that belongs to the phenothiazine family. It has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-10H-phenothiazine-10-carboxamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways and cellular processes. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been found to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. It has also been found to increase the activity of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in various tissues. Moreover, it has been found to inhibit the growth and proliferation of various cancer cells such as breast cancer, lung cancer, and colon cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-butylphenyl)-10H-phenothiazine-10-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. Moreover, it has been found to possess various biological activities, which make it a potential candidate for various scientific research applications. However, one of the limitations is that it is not very water-soluble, which may limit its use in certain experiments. Moreover, its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.

Future Directions

N-(4-butylphenyl)-10H-phenothiazine-10-carboxamide has several potential future directions. One of the future directions is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Moreover, it can be further studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Furthermore, its mechanism of action can be further elucidated to better understand its biological effects. Additionally, its water solubility can be improved to expand its use in various experiments.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It possesses anti-inflammatory, antioxidant, and anticancer properties and has been investigated for its potential use in the treatment of neurodegenerative diseases. Its mechanism of action is not fully understood, and its water solubility is limited, which may hinder its further development as a therapeutic agent. However, it has several potential future directions, and further studies are warranted to better understand its biological effects.

Scientific Research Applications

N-(4-butylphenyl)-10H-phenothiazine-10-carboxamide has been extensively studied for its potential use in various scientific research applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Moreover, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

N-(4-butylphenyl)phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2OS/c1-2-3-8-17-13-15-18(16-14-17)24-23(26)25-19-9-4-6-11-21(19)27-22-12-7-5-10-20(22)25/h4-7,9-16H,2-3,8H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZBYAMCUJETAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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